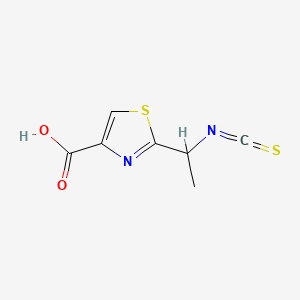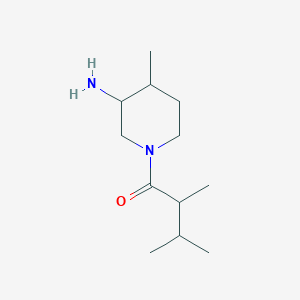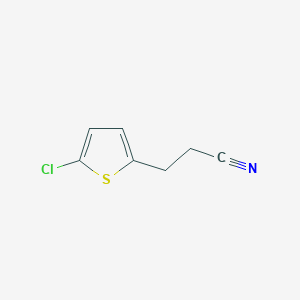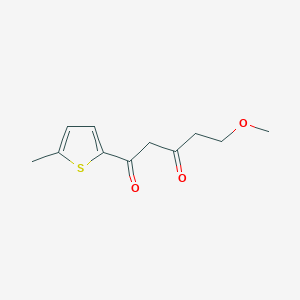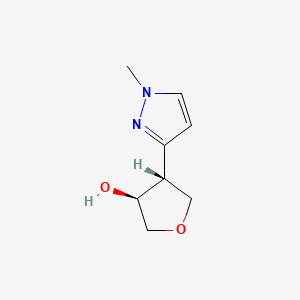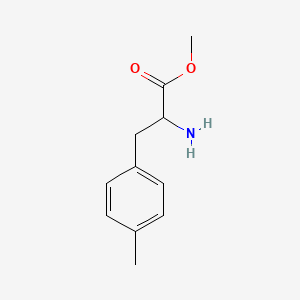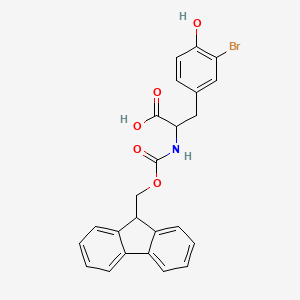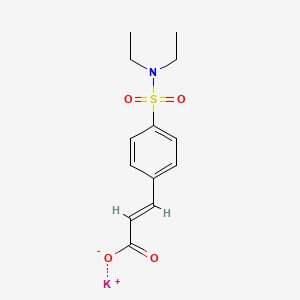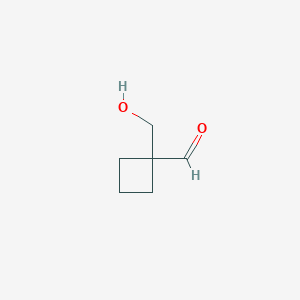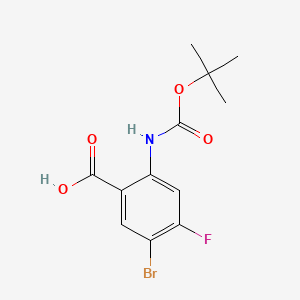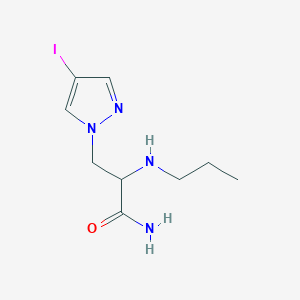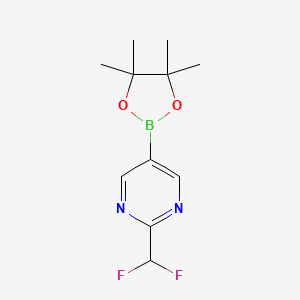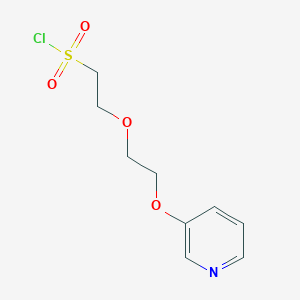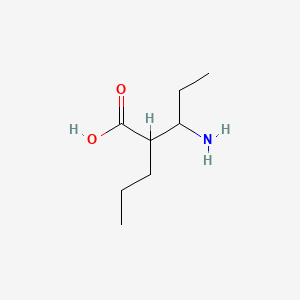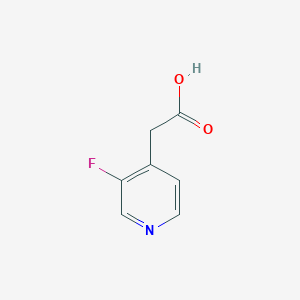
2-(3-Fluoropyridin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoropyridin-4-yl)acetic acid is an organic compound with the molecular formula C7H6FNO2. It belongs to the class of fluoropyridines, which are pyridine derivatives containing a fluorine atom. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluoropyridines, including 2-(3-Fluoropyridin-4-yl)acetic acid, often relies on scalable and efficient synthetic routes. The use of high availability fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals . The industrial methods focus on optimizing yields and minimizing the use of hazardous reagents.
化学反応の分析
Types of Reactions
2-(3-Fluoropyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Cyclization: It can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Bu4N+F− in DMF are commonly used.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed depending on the desired transformation.
Cyclization: Cyclization reactions often require specific catalysts and reaction conditions to achieve the desired ring closure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while cyclization can produce fused heterocyclic compounds.
科学的研究の応用
2-(3-Fluoropyridin-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties. They are often investigated as potential drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(3-Fluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring can influence the compound’s binding affinity to enzymes and receptors. This can lead to alterations in the activity of these molecular targets, resulting in various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- Pentafluoropyridine
Uniqueness
2-(3-Fluoropyridin-4-yl)acetic acid is unique due to the specific position of the fluorine atom and the acetic acid moiety This structural arrangement imparts distinct chemical and biological properties compared to other fluoropyridines
特性
分子式 |
C7H6FNO2 |
|---|---|
分子量 |
155.13 g/mol |
IUPAC名 |
2-(3-fluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H6FNO2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3H2,(H,10,11) |
InChIキー |
SREAIUZYLJHKFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


